Mass Difference from Unlabeled Doxorubicin Enables Reliable Internal Standard Use
Doxorubicin-13C,3d (TFA) provides a +4 Da mass shift relative to unlabeled doxorubicin (monoisotopic neutral mass ~543.52 Da). This mass difference allows the labeled internal standard to be resolved from the analyte in the quadrupole/ion trap, ensuring no cross-talk or isotopic interference during selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) experiments. By comparison, unlabeled doxorubicin used as an external standard provides no such correction and is subject to matrix-induced ion suppression . [1].
| Evidence Dimension | Molecular mass (Da) and isotopic shift for MS detection |
|---|---|
| Target Compound Data | Doxorubicin-13C,3d (TFA): monoisotopic molecular weight of labeled free base ~547.53 Da, salt form MW 661.55 Da; mass shift +4 Da vs. unlabeled |
| Comparator Or Baseline | Unlabeled doxorubicin free base: monoisotopic MW ~543.52 Da |
| Quantified Difference | Mass shift of +4 Da (Δm/z). This surpasses the minimum +3 Da recommendation for stable isotope-labeled internal standards (SIL-IS) to avoid isotopic cross-talk. |
| Conditions | LC-MS/MS analysis; mass difference corresponds to one 13C and three 2H atoms. |
Why This Matters
A +4 Da mass shift eliminates isotopic overlap with the native analyte, ensuring that the internal standard signal is fully resolved and enabling accurate peak area ratio-based quantification without correction factors.
- [1] Van Assche CXL, et al. Improved on-tissue detection of the anti-cancer agent doxorubicin by quantitative matrix-assisted laser desorption/ionization mass spectrometry imaging. Talanta. 2024;271:125667. View Source
